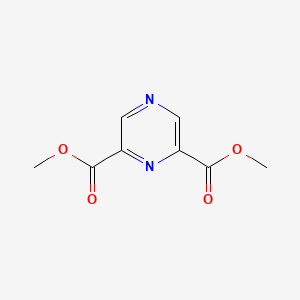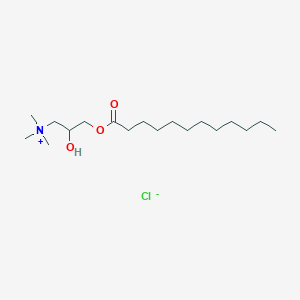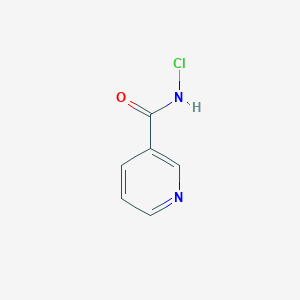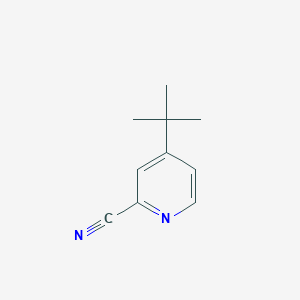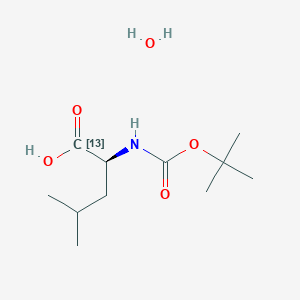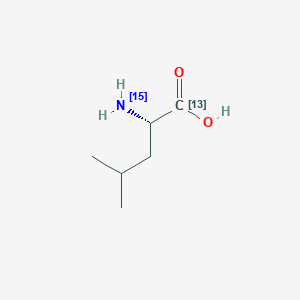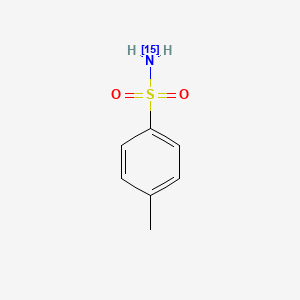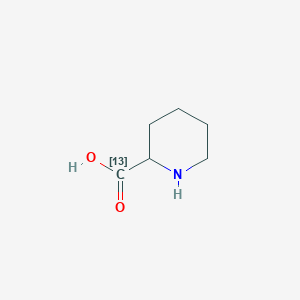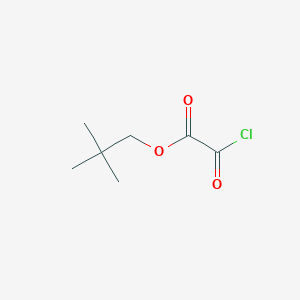
Neopentyl 2-chloro-2-oxoacetate
Overview
Description
Neopentyl 2-chloro-2-oxoacetate is an organic compound with the molecular formula C7H11ClO3 and a molecular weight of 178.61 g/mol . This compound is characterized by the presence of a neopentyl group attached to a 2-chloro-2-oxoacetate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Neopentyl 2-chloro-2-oxoacetate typically involves the reaction of neopentyl alcohol with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically cooled to control the exothermic reaction and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: Neopentyl 2-chloro-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: The major products are substituted neopentyl esters.
Hydrolysis: The major products are neopentyl alcohol and 2-chloroacetic acid.
Reduction: The major product is neopentyl 2-chloro-2-hydroxyacetate.
Scientific Research Applications
Neopentyl 2-chloro-2-oxoacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various esters and amides.
Biology: It is used in the synthesis of biologically active compounds and as a building block for drug development.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Neopentyl 2-chloro-2-oxoacetate involves its reactivity with nucleophiles due to the presence of the electrophilic carbonyl carbon and the chlorine atom. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Additionally, the carbonyl group can participate in reduction reactions, leading to the formation of alcohols .
Comparison with Similar Compounds
Ethyl 2-chloro-2-oxoacetate: Similar structure but with an ethyl group instead of a neopentyl group.
Methyl 2-chloro-2-oxoacetate: Similar structure but with a methyl group instead of a neopentyl group.
Isopropyl 2-chloro-2-oxoacetate: Similar structure but with an isopropyl group instead of a neopentyl group.
Uniqueness: Neopentyl 2-chloro-2-oxoacetate is unique due to the presence of the bulky neopentyl group, which can influence the reactivity and steric properties of the compound. This can lead to different reaction outcomes and selectivity compared to its smaller counterparts .
Properties
IUPAC Name |
2,2-dimethylpropyl 2-chloro-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,3)4-11-6(10)5(8)9/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQMQMYLDVISCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599083 | |
| Record name | 2,2-Dimethylpropyl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209848-82-8 | |
| Record name | 2,2-Dimethylpropyl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
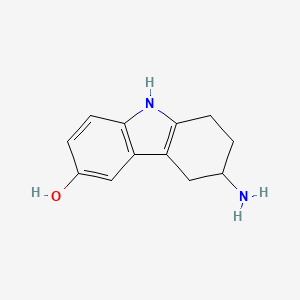
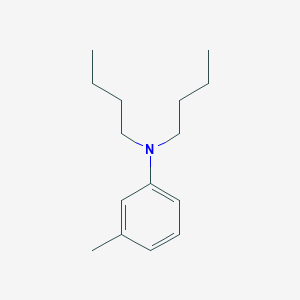
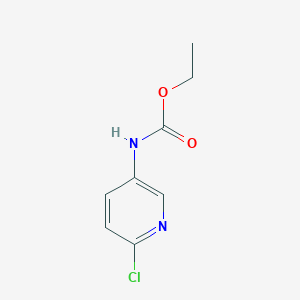
![(2S)-2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpent-4-enamide](/img/structure/B1626911.png)
![3,7-Dichlorobenzo[d]isoxazole](/img/structure/B1626912.png)
